![molecular formula C10H9F B13430766 3-Fluorotricyclo[3.3.2.0~2,8~]deca-3,6,9-triene CAS No. 180088-59-9](/img/structure/B13430766.png)
3-Fluorotricyclo[3.3.2.0~2,8~]deca-3,6,9-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluorotricyclo[3.3.2.0~2,8~]deca-3,6,9-triene is a fluorinated derivative of tricyclo[3.3.2.0~2,8~]deca-3,6,9-triene. This compound is characterized by its unique tricyclic structure, which includes three interconnected rings and a fluorine atom attached to one of the carbon atoms. The molecular formula of this compound is C10H9F .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluorotricyclo[3.3.2.0~2,8~]deca-3,6,9-triene typically involves the fluorination of tricyclo[3.3.2.0~2,8~]deca-3,6,9-triene. This can be achieved through various methods, including direct fluorination using fluorine gas or electrophilic fluorination using reagents such as Selectfluor. The reaction conditions often require an inert atmosphere, low temperatures, and the presence of a solvent like dichloromethane to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process is optimized to ensure high yield and purity of the final product, with stringent control over reaction parameters such as temperature, pressure, and reaction time .
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluorotricyclo[3.3.2.0~2,8~]deca-3,6,9-triene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced tricyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution Products: Various substituted tricyclic compounds depending on the nucleophile used.
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced tricyclic compounds with fewer double bonds.
Applications De Recherche Scientifique
3-Fluorotricyclo[3.3.2.0~2,8~]deca-3,6,9-triene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved properties.
Mécanisme D'action
The mechanism of action of 3-Fluorotricyclo[3.3.2.0~2,8~]deca-3,6,9-triene involves its interaction with molecular targets through its fluorine atom and tricyclic structure. The fluorine atom can form strong hydrogen bonds and interact with various enzymes and receptors, potentially altering their activity. The tricyclic structure provides rigidity and stability, which can influence the compound’s binding affinity and specificity for its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tricyclo[3.3.2.0~2,8~]deca-3,6,9-triene: The non-fluorinated parent compound.
1-Fluorotricyclo[3.3.2.0~2,8~]deca-3,6,9-triene: A positional isomer with the fluorine atom at a different position.
4,8-Dibromobicyclo[3.3.2]deca-2,6,9-triene: A brominated derivative with similar tricyclic structure.
Uniqueness
3-Fluorotricyclo[3.3.2.0~2,8~]deca-3,6,9-triene is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
180088-59-9 |
|---|---|
Formule moléculaire |
C10H9F |
Poids moléculaire |
148.18 g/mol |
Nom IUPAC |
3-fluorotricyclo[3.3.2.02,8]deca-3,6,9-triene |
InChI |
InChI=1S/C10H9F/c11-9-5-6-1-3-7-8(4-2-6)10(7)9/h1-8,10H |
Clé InChI |
NDLVGWPDTAUVCM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2C3C2C(=CC1C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



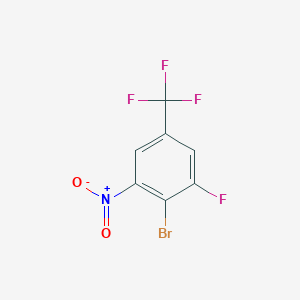

![(2S)-1-[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13430715.png)
![4-[[2-Methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzoyl]amino]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B13430718.png)
![(2S,3R,4R,5R,6S)-2-[[(3R,4S,4aR,6aR,6aS,6bR,8aR,9S,10S,12aR,14bS)-4,10-dihydroxy-9-(hydroxymethyl)-2,2,4a,6a,6b,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-3-yl]oxy]-6-methyloxane-3,4,5-triol](/img/structure/B13430721.png)
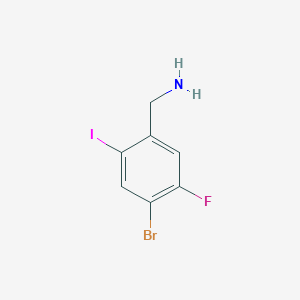
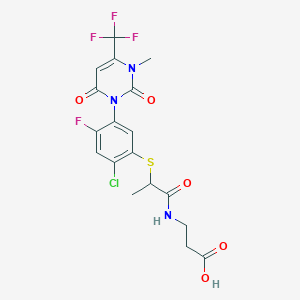
![sodium;[(2R,3S,4S,5S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl sulfate](/img/structure/B13430743.png)
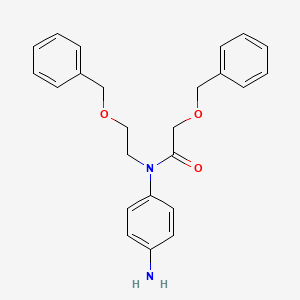
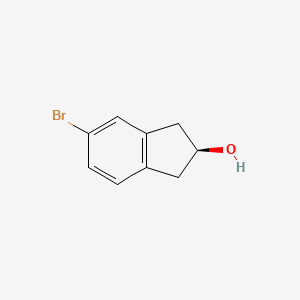
![(1R,2R,3S,5S)-3-(3,4-dichlorophenyl)-2-(methoxymethyl)-8-methyl-8-azabicyclo[3.2.1]octane;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B13430760.png)


